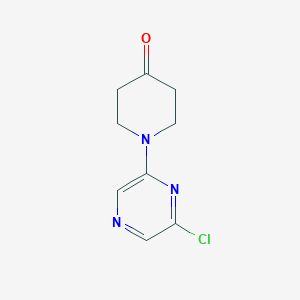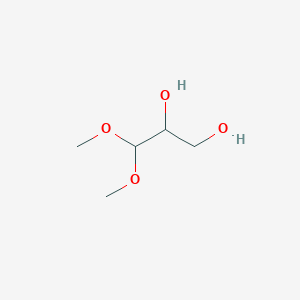
Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate is an organic compound with the molecular formula C10H11ClO3 It is a derivative of phenylpropanoic acid, featuring a chloro and hydroxy substitution on the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate typically involves the esterification of 3-(3-chloro-4-hydroxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.
化学反応の分析
Types of Reactions
Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 3-(3-chloro-4-oxophenyl)propanoate.
Reduction: 3-(3-chloro-4-hydroxyphenyl)propanol.
Substitution: 3-(3-amino-4-hydroxyphenyl)propanoate (when reacted with ammonia).
科学的研究の応用
Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to naturally occurring compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and chloro substituents on the aromatic ring can influence its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biological pathways, affecting processes such as signal transduction or metabolic regulation.
類似化合物との比較
Similar Compounds
Methyl 3-(4-hydroxyphenyl)propanoate: Lacks the chloro substituent, which may affect its reactivity and biological activity.
Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate: Contains a methoxy group instead of a chloro group, leading to different chemical and biological properties.
Methyl 3-(4-chloro-3-methylphenyl)propanoate:
Uniqueness
Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate is unique due to the presence of both chloro and hydroxy substituents on the aromatic ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research and industry.
特性
IUPAC Name |
methyl 3-(3-chloro-4-hydroxyphenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-14-10(13)5-3-7-2-4-9(12)8(11)6-7/h2,4,6,12H,3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJSKUFRUWDAMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=C(C=C1)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
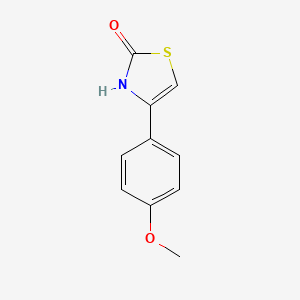
![2-[(Methylamino)methylene]propanedinitrile](/img/structure/B1316435.png)
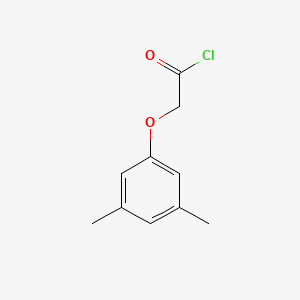
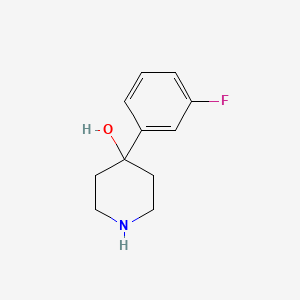
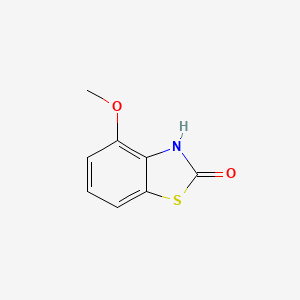
![8,9-Difluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B1316443.png)
![2-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1316446.png)
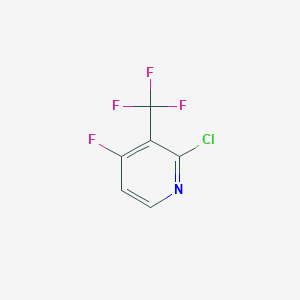
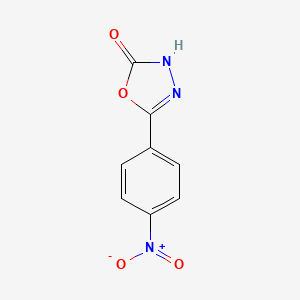
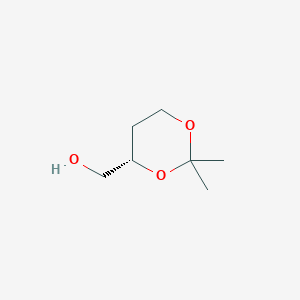
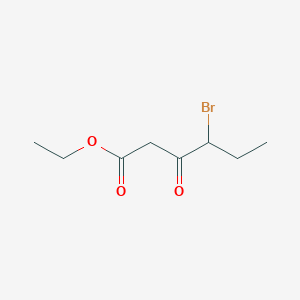
![7-Chloro-1H-imidazo[4,5-B]pyridine](/img/structure/B1316458.png)
